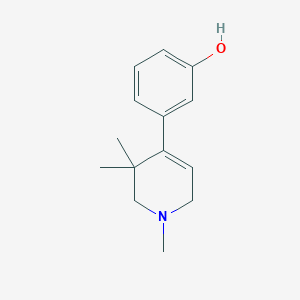
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenol group attached to a tetrahydropyridine ring, which is further substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Phenol Group: The phenol group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated, nitrated, and other substituted phenols.
Aplicaciones Científicas De Investigación
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,3,6-trimethyl-: Similar structure but lacks the tetrahydropyridine ring.
Benzene, 1,2,3-trimethyl-: Similar methyl substitution pattern but lacks the phenol group.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains multiple phenol groups and a different substitution pattern.
Uniqueness
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is unique due to its combination of a phenol group with a tetrahydropyridine ring and multiple methyl groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
3-(1,3,3-trimethyl-2,6-dihydropyridin-4-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-14(2)10-15(3)8-7-13(14)11-5-4-6-12(16)9-11/h4-7,9,16H,8,10H2,1-3H3 |
Clave InChI |
PHSPEVJJYJUQMW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC=C1C2=CC(=CC=C2)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)

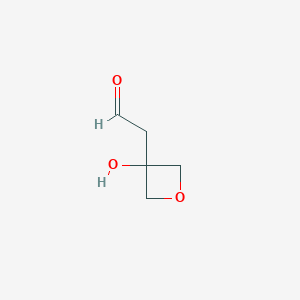
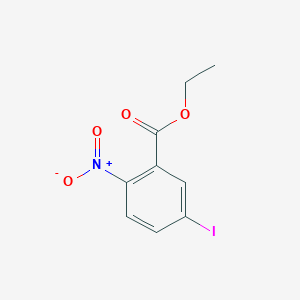
![Methyl 1-cyclobutyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13030162.png)

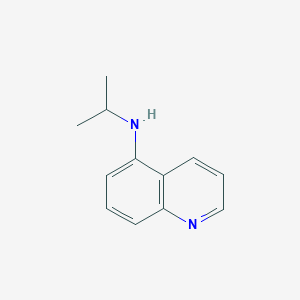
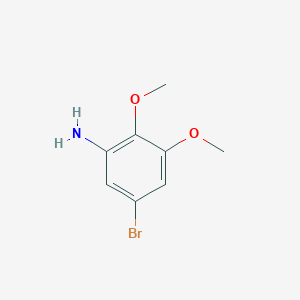
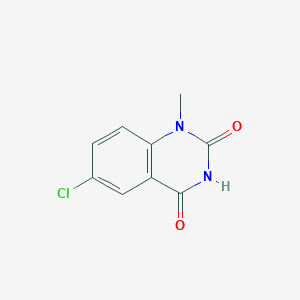
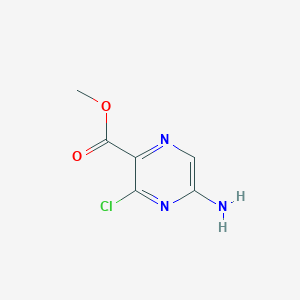

![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)

![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
